molecular formula C23H32O6 B142234 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate CAS No. 16463-74-4

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate

Cat. No.: B142234
CAS No.: 16463-74-4
M. Wt: 404.5 g/mol
InChI Key: HDEDWNHZBWFQCB-JZYPGELDSA-N
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Description

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate, also known as this compound, is a useful research compound. Its molecular formula is C23H32O6 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Hydrocortisone 17-Acetate, also known as 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in regulating the body’s immune response and inflammation .

Mode of Action

Hydrocortisone 17-Acetate interacts with its target by binding to the glucocorticoid receptor . This binding leads to downstream effects such as the inhibition of phospholipase A2, NF-kappa B, and other inflammatory transcription factors, while promoting anti-inflammatory genes .

Biochemical Pathways

The action of Hydrocortisone 17-Acetate affects various biochemical pathways. It inhibits the synthesis of 17-hydroxyprogesterone (17-OHP), a biomarker in pediatric patients with Congenital Adrenal Hyperplasia (CAH) . The compound’s action also involves the microbial biotransformation of fluorinated drugs .

Pharmacokinetics

Hydrocortisone 17-Acetate exhibits a wide therapeutic index and a moderate duration of action . Its pharmacokinetics can vary significantly from patient to patient . For example, oral hydrocortisone at a dose of 0.2-0.3mg/kg/day reached a mean C max of 32.69nmol/L with a mean AUC of 90.63h*nmol/L .

Result of Action

The molecular and cellular effects of Hydrocortisone 17-Acetate’s action are primarily anti-inflammatory. It calms down the body’s immune response, reducing pain, itching, and swelling (inflammation) . It is used to treat many immune and allergic disorders, such as arthritis, lupus, severe psoriasis, severe asthma, ulcerative colitis, and Crohn’s disease .

Action Environment

The action, efficacy, and stability of Hydrocortisone 17-Acetate can be influenced by various environmental factors. The acetate group in the compound helps protect the hydrocortisone molecule from being broken down by enzymes in the body, prolonging the duration of action of hydrocortisone and allowing it to be absorbed more easily .

Biochemical Analysis

Biochemical Properties

Hydrocortisone 17-Acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the glucocorticoid receptor, a type of nuclear receptor that, upon binding with hydrocortisone 17-acetate, translocates to the cell nucleus and binds to glucocorticoid response elements (GREs) in the promoter region of target genes . This interaction leads to the regulation of gene expression, influencing various physiological processes such as inflammation and immune response .

Cellular Effects

Hydrocortisone 17-Acetate exerts multiple effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, hydrocortisone 17-acetate binds to the glucocorticoid receptor in the cytoplasm, forming a receptor-ligand complex that translocates to the nucleus . This complex then binds to GREs, leading to the transcriptional activation or repression of specific genes involved in inflammatory and immune responses . Additionally, hydrocortisone 17-acetate inhibits the activity of phospholipase A2 and NF-kappa B, reducing the production of pro-inflammatory mediators .

Molecular Mechanism

The molecular mechanism of hydrocortisone 17-Acetate involves its binding to the cytosolic glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with GREs in the promoter regions of target genes . This interaction modulates the transcription of genes involved in various physiological processes, including inflammation, immune response, and metabolism . Hydrocortisone 17-acetate also inhibits the activity of enzymes such as phospholipase A2, leading to a decrease in the production of inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hydrocortisone 17-Acetate change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that hydrocortisone 17-acetate is relatively stable, allowing for sustained biological activity . Prolonged exposure to hydrocortisone 17-acetate can lead to changes in cellular function, including alterations in gene expression and metabolic processes . These temporal effects are observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of hydrocortisone 17-Acetate vary with different dosages in animal models. At lower doses, hydrocortisone 17-acetate effectively reduces inflammation and modulates immune responses . At higher doses, it can cause toxic or adverse effects, including immunosuppression and metabolic disturbances . Threshold effects are observed, where the beneficial effects of hydrocortisone 17-acetate plateau at a certain dosage, and further increases in dosage lead to adverse outcomes .

Metabolic Pathways

Hydrocortisone 17-Acetate is involved in several metabolic pathways. It is metabolized to 6-beta hydrocortisol via CYP3A, 5-beta tetrahydrocortisol via 3-oxo-5-beta-steroid 4-dehydrogenase, and 5-alpha tetrahydrocortisol via 3-oxo-5-alpha-steroid 4-dehydrogenase 2 . Additionally, it is converted to cortisone via Corticosteroid 11-beta-dehydrogenase isozyme 1 and isozyme 2 . These metabolic pathways influence the compound’s bioavailability and duration of action.

Transport and Distribution

Hydrocortisone 17-Acetate is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, such as corticosteroid-binding globulin (CBG) and serum albumin, which facilitate its distribution in the bloodstream . The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of hydrocortisone 17-Acetate plays a crucial role in its activity and function. After binding to the glucocorticoid receptor in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it exerts its effects on gene expression . The targeting signals and post-translational modifications of hydrocortisone 17-acetate direct it to specific compartments or organelles, influencing its biological activity and therapeutic outcomes .

Properties

IUPAC Name

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O6/c1-13(25)29-23(19(28)12-24)9-7-17-16-5-4-14-10-15(26)6-8-21(14,2)20(16)18(27)11-22(17,23)3/h10,16-18,20,24,27H,4-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEDWNHZBWFQCB-JZYPGELDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167784
Record name 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate
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URL https://comptox.epa.gov/dashboard/DTXSID60167784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16463-74-4
Record name Hydrocortisone 17-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16463-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrocortisone-17-acetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11β,17,21-trihydroxypregn-4-ene-3,20-dione 17-acetate
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Record name HYDROCORTISONE-17-ACETATE
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